Methyl 5-amino-6-(trifluoromethyl)picolinate
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Overview
Description
Methyl 5-amino-6-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position of the picolinic acid structure The methyl ester group is attached to the carboxyl group of the picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position of the picolinic acid through a halogenation reaction followed by a nucleophilic substitution reaction.
Amination: The amino group is introduced at the 5-position through a nitration reaction followed by reduction.
Esterification: The carboxyl group of the picolinic acid is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-amino-6-(trifluoromethyl)picolinate can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as hydroxylamine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that the compound can bind to enzyme active sites, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-(trifluoromethyl)picolinate
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 3-(trifluoromethyl)picolinate
Uniqueness
Methyl 5-amino-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the amino and trifluoromethyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for specific interactions with biological targets .
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-3-2-4(12)6(13-5)8(9,10)11/h2-3H,12H2,1H3 |
InChI Key |
ZEEFQLCKBHNHIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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